α-去环己基-α-苯基奥昔布宁

描述

Synthesis Analysis

The synthesis of oxybutynin derivatives, including "alpha-Descyclohexyl-alpha-phenyl Oxybutynin," often involves catalytic enantioselective steps. For instance, a practical synthesis approach of (S)-oxybutynin used catalytic enantioselective cyanosilylation of cyclohexyl phenyl ketone as a crucial step, yielding high enantioselectivity products (Masumoto et al., 2002). Analogues and derivatives of oxybutynin have been synthesized to explore variations in antimuscarinic and bladder activity, aiming for compounds with longer durations of action and enhanced metabolic stability (Carter et al., 1991).

Molecular Structure Analysis

The molecular structure of oxybutynin and its derivatives is critical in determining their pharmacological efficacy and metabolic fate. The asymmetric construction of key intermediates, such as (S)-2-cyclohexyl-2-phenylglycolic acid, through direct asymmetric aldol reactions, underlines the importance of molecular structure in the synthesis of enantiomerically pure compounds (Tokuda et al., 2005).

Chemical Reactions and Properties

Oxybutynin undergoes various chemical reactions, leading to the formation of metabolites like N-desethyl oxybutynin and oxybutynin N-oxide. The identification and characterization of these metabolites are crucial for understanding the drug's metabolic pathways and potential implications on its therapeutic efficacy and safety profile (Lindeke et al., 1981).

Physical Properties Analysis

Investigations into the physical properties of oxybutynin, such as its solubility, melting point, and thermal behavior, provide insights into its formulation, stability, and delivery challenges. For instance, preformulation studies on (S)-Oxybutynin HCl highlighted its crystalline solid nature, differential scanning calorimetry findings, and moisture uptake behavior, which are vital for developing stable and effective drug formulations (Luner et al., 2001).

Chemical Properties Analysis

The chemical stability of oxybutynin, particularly in formulations like transdermal patches, is influenced by its interaction with excipients and the environment. Identifying impurities arising from chemical instability, such as oxybutynin N-oxide rearrangement, is essential for ensuring the quality and safety of pharmaceutical products (Canavesi et al., 2016).

科学研究应用

毒蕈碱受体结合和膀胱功能

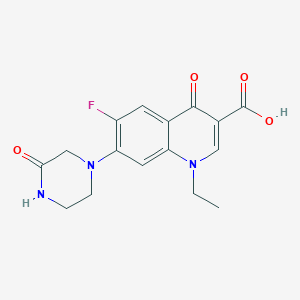

α-去环己基-α-苯基奥昔布宁(DEOB)是奥昔布宁的代谢物,具有显着的抗胆碱能和解痉作用。研究表明,DEOB 抑制卡巴胆碱诱导和氯化钾诱导的膀胱收缩的活性几乎等同于奥昔布宁,表明其在奥昔布宁治疗神经源性膀胱疾病中至关重要。这些发现通过使用大鼠尿道膀胱标本和麻醉大鼠的各种研究得到验证,突出了 DEOB 有效调节膀胱功能的潜力 (Uchida 等,2004), (Uchida 等,2004)。

代谢途径和受体活性

进一步的研究探索了奥昔布宁的氧化代谢途径,发现除了 N-脱乙基形成 DEOB 外,N-氧化作用在口服给药后奥昔布宁的清除中也起着重要作用。这些途径有助于理解 DEOB 的药理活性及其对毒蕈碱受体的影响,这对其治疗应用至关重要 (Aprile 等,2018)。

膀胱选择性和药物递送

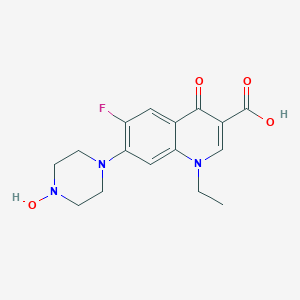

对奥昔布宁经皮和膀胱内给药的研究提供了对 DEOB 膀胱选择性的见解。研究表明,这些给药方法增强了膀胱毒蕈碱受体的结合,同时最大程度地减少了全身性副作用,从而为优先选择这些途径而不是口服给药治疗过度活动膀胱提供了药理学依据。这些发现表明,当通过这些途径给药时,DEOB 的作用可能主要局限于膀胱,从而提供靶向治疗效果,同时减少中枢神经系统参与 (Oki 等,2006), (Oki 等,2004)。

属性

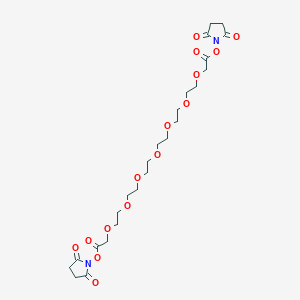

IUPAC Name |

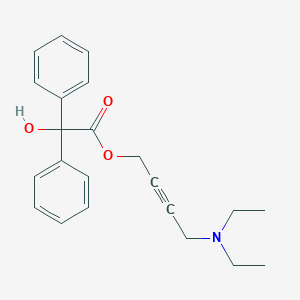

4-(diethylamino)but-2-ynyl 2-hydroxy-2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-10,13-16,25H,3-4,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGLNZUXAWIXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164268 | |

| Record name | alpha-Descyclohexyl-alpha-phenyl oxybutynin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Descyclohexyl-alpha-phenyl Oxybutynin | |

CAS RN |

14943-53-4 | |

| Record name | alpha-Descyclohexyl-alpha-phenyl oxybutynin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014943534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Descyclohexyl-alpha-phenyl oxybutynin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-DESCYCLOHEXYL-.ALPHA.-PHENYL OXYBUTYNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q22UJW0W32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B29913.png)